Lipophilicity vs. Oxidised Scaffold Analog
The computed lipophilicity (XLogP3) of CAS 51375-99-6 is -1.0, indicating a relatively hydrophilic character . In contrast, the oxidised analog 3-(1,3-dioxo-3,4-dihydroisoquinolin-2(1H)-yl)propanoic acid exhibits a higher computed XLogP3 value of approximately 0.8 due to the removal of the basic amine and introduction of carbonyl groups .
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | -1.0 |
| Comparator Or Baseline | 3-(1,3-Dioxo-3,4-dihydroisoquinolin-2(1H)-yl)propanoic acid (approx. 0.8) |
| Quantified Difference | Δ ≈ 1.8 log units (Target is more hydrophilic) |
| Conditions | Computed value (XLogP3 algorithm) |
Why This Matters
Lower lipophilicity can improve aqueous solubility and reduce non‑specific binding, which is advantageous for applications requiring aqueous compatibility or reduced off‑target interactions.
- [1] National Center for Biotechnology Information. PubChem Compound Summary for CID 21658552, 3-(3,4-Dihydroisoquinolin-2(1H)-yl)propanoic acid. View Source
- [2] National Center for Biotechnology Information. PubChem Compound Summary for CID 102622370, 3-(1,3-Dioxo-3,4-dihydroisoquinolin-2(1H)-yl)propanoic acid. View Source
